4-Phenylazobenzaldehyde
Description
Historical Context and Evolution of Azobenzene (B91143) Research
The journey into the world of azo compounds began in the mid-19th century, with the first synthesis of an azo compound by Peter Griess in 1858. This discovery, stemming from the diazotization of aromatic amines, opened the door to a vast new class of brilliantly colored substances that would revolutionize the dye industry. Azobenzene, the parent compound of the aromatic azo family, was first synthesized in 1834. Initially, the intense color of these compounds was the primary focus of research, leading to the development of a wide array of synthetic dyes.
It wasn't until the 20th century that the unique photochemical properties of azobenzene and its derivatives began to be fully appreciated. The discovery of their ability to undergo reversible trans-cis isomerization upon exposure to light marked a significant turning point in azobenzene research. This photochromic behavior, where the molecule can be switched between two distinct geometric forms with different physical and chemical properties, propelled azobenzene from a simple dye molecule to a key component in the development of molecular switches and other light-responsive materials. This historical evolution from a colorant to a functional molecule provides the essential backdrop for understanding the significance of substituted azobenzenes like 4-Phenylazobenzaldehyde.
Fundamental Principles of Azo Compounds in Organic Chemistry
Azo compounds are formally derivatives of diazene (B1210634) (HN=NH), where both hydrogen atoms are replaced by hydrocarbyl groups. rsc.org When these groups are aromatic, the resulting aryl azo compounds, such as this compound, are notably stable due to the delocalization of the π-electrons across the entire molecule. The defining feature of azo compounds is the azo group (–N=N–), which acts as a chromophore, a part of the molecule responsible for its color. hmdb.ca The presence of this chromophore and its conjugation with aromatic rings leads to strong absorption of light in the visible region of the electromagnetic spectrum.
The synthesis of aromatic azo compounds is most commonly achieved through a two-step process: diazotization followed by azo coupling. In the diazotization step, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive diazonium salt then acts as an electrophile in the subsequent azo coupling reaction, where it attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative, to form the stable azo compound. rsc.org The versatility of this synthetic route allows for the introduction of a wide variety of substituents onto the aromatic rings, enabling the fine-tuning of the compound's properties.
Structural Elucidation and Nomenclatural Aspects of this compound
This compound, also known as 4-(phenyldiazenyl)benzaldehyde, is an aromatic azo compound that incorporates the key structural features of both an azobenzene and a benzaldehyde (B42025). Its structure consists of two phenyl rings connected by an azo bridge. One of the phenyl rings is unsubstituted, while the other bears a formyl (–CHO) group at the para position (position 4).
The IUPAC name for this compound is (E)-4-(phenyldiazenyl)benzaldehyde, which precisely describes its molecular architecture. The "(E)" designation refers to the stereochemistry of the azo double bond, indicating that the two phenyl groups are on opposite sides of the N=N bond, which is the more thermodynamically stable trans isomer. The systematic numbering of the benzaldehyde ring begins at the carbon atom of the aldehyde group, with the azo substituent at the C4 position.
The presence of both the azo chromophore and the aldehyde functional group imparts a dual chemical character to the molecule. The azo group is responsible for its color and photochromic properties, while the aldehyde group can participate in a variety of classic organic reactions, such as nucleophilic addition, oxidation to a carboxylic acid, and reduction to an alcohol. This bifunctionality makes this compound a versatile building block in organic synthesis.
Overview of Research Trajectories for Aromatic Aldehydes and Azo Chromophores
Research into aromatic aldehydes has a long and rich history, driven by their importance as synthetic intermediates and their presence in natural products. The aldehyde functional group is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of a wide range of other functional groups. The reactivity of the aldehyde is significantly influenced by the electronic nature of the substituents on the aromatic ring.
In parallel, the study of azo chromophores has evolved from a focus on their tinctorial properties to an exploration of their functionality in advanced materials. The ability of the azo group to undergo light-induced isomerization has been harnessed in the development of materials with tunable properties. Research in this area investigates how the electronic and steric properties of substituents on the azobenzene core affect the wavelengths of light required for isomerization, the thermal stability of the cis isomer, and the quantum yield of the photochemical reaction. nih.gov The convergence of these two research trajectories in a single molecule, this compound, offers intriguing possibilities for the design of novel functional materials.
Scope and Contemporary Relevance of this compound in Advanced Chemical Research
The unique combination of a photoresponsive azo unit and a reactive aldehyde group positions this compound as a compound of significant interest in several areas of advanced chemical research. Its potential applications stem from the ability to control its chemical reactivity or the bulk properties of materials derived from it using light.
One area of contemporary relevance is in the field of materials science, particularly for the development of nonlinear optical (NLO) materials. northwestern.edu The extended π-conjugated system of azobenzene derivatives can give rise to large third-order NLO responses, which are crucial for applications in optical communications and data processing. northwestern.edu The aldehyde group in this compound provides a convenient handle for incorporating the molecule into polymeric structures or for further functionalization to enhance its NLO properties.
Furthermore, the photoswitchable nature of the azobenzene core makes this compound a candidate for the construction of molecular switches and smart materials. The change in geometry and dipole moment upon isomerization can be used to modulate the properties of a system at the molecular level. For instance, it could be incorporated into liquid crystal systems to create materials whose phase behavior can be controlled by light. researchgate.net The aldehyde functionality allows for its covalent attachment to surfaces or polymer backbones, enabling the creation of photoresponsive films and gels. The ongoing exploration of such applications underscores the contemporary relevance of this compound in the quest for new functional molecules and materials.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 3516-76-5 |
| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
| Monoisotopic Mass | 210.079312947 |
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity |
| 7.95 | m |
| 7.85 | d |
| 7.50 | m |
| 7.40 | d |
| 9.90 | s |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) |
| 191.5 |
| 154.0 |
| 152.5 |
| 131.0 |
| 130.0 |
| 129.0 |
| 123.0 |
| 122.5 |
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-phenyldiazenylbenzaldehyde |
InChI |
InChI=1S/C13H10N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-10H |
InChI Key |
GCMCYBSKSAMSFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylazobenzaldehyde and Its Derivatives
Direct Synthesis of 4-Phenylazobenzaldehyde
The direct synthesis of this compound can be approached through two main retrosynthetic disconnections: forming the azo bond with a pre-existing aldehyde or introducing the aldehyde group onto a pre-formed phenylazo scaffold.
Diazotization and Coupling Reactions to Form the Azo Linkage
A primary and widely utilized method for constructing the azo bridge is through the diazotization of an aromatic amine followed by an azo coupling reaction. In the context of this compound, this involves the diazotization of p-aminobenzaldehyde, which then acts as the diazo component.
The process begins with the treatment of p-aminobenzaldehyde with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This converts the primary amino group into a highly reactive diazonium salt. This diazonium salt is then immediately coupled with an electron-rich aromatic compound, such as aniline (B41778) or phenol (B47542). researchgate.netrsc.org The diazonium cation acts as an electrophile, attacking the activated para-position of the coupling partner in an electrophilic aromatic substitution reaction to form the stable azo linkage. rsc.org
In a study focused on creating novel reactive azo-dyes, p-aminobenzaldehyde was successfully diazotized and coupled with various components. For instance, a diazonium solution of p-aminobenzaldehyde (0.005 mol) was added to a cold, stirred solution of a coupling agent like cyanurated H-acid to yield the desired azo product. rsc.org
Aldehyde Group Introduction Strategies
Alternatively, the phenylazo backbone can be synthesized first, followed by the introduction of the aldehyde functionality onto one of the phenyl rings. This approach offers flexibility, especially when starting from readily available azobenzene (B91143) derivatives.
One effective strategy for introducing the aldehyde group is through the reduction of a corresponding carboxylic acid derivative. The Rosenmund reduction is a classic and effective method for this transformation. This process involves the catalytic hydrogenation of an acyl chloride to an aldehyde.
The synthesis would begin with 4-(Phenylazo)benzoic acid. This starting material is first converted to its more reactive acyl chloride derivative, 4-(Phenylazo)benzoyl chloride, typically by using a chlorinating agent like thionyl chloride (SOCl₂). sigmaaldrich.com The resulting 4-(Phenylazo)benzoyl chloride can then be selectively reduced to this compound. The Rosenmund reduction employs a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often poisoned with a substance like quinoline (B57606) or sulfur to prevent over-reduction of the aldehyde to an alcohol.
Table 1: Key Intermediates for Functional Group Interconversion
| Compound Name | CAS Number | Molecular Formula | Key Role |
| 4-(Phenylazo)benzoic acid | 1562-93-2 | C₁₃H₁₀N₂O₂ | Starting material for acid chloride formation. |
| 4-(Phenylazo)benzoyl chloride | 104-24-5 | C₁₃H₉ClN₂O | Acyl chloride intermediate for reduction. sigmaaldrich.com |
Direct formylation of the azobenzene scaffold presents another viable route. The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic rings. nrochemistry.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is an iminium salt typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comyoutube.com
The azobenzene molecule, being an electron-rich system, can act as the substrate. The Vilsmeier reagent, a weak electrophile, attacks the aromatic ring, usually at the para-position due to steric and electronic effects, leading to the formation of an iminium ion intermediate. nrochemistry.comwikipedia.org Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde. youtube.com While this method is powerful, its application to azobenzene specifically requires careful optimization of reaction conditions to achieve good yields and regioselectivity. nrochemistry.com
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of this compound allows for the fine-tuning of the molecule's electronic and optical properties. These syntheses generally follow the same principles of diazotization and coupling.
Azo Coupling Reactions with Substituted Anilines and Benzaldehydes
The most straightforward method to produce substituted this compound analogs is to use substituted starting materials in the azo coupling reaction. This can involve either a substituted aniline derivative as the coupling partner for diazotized p-aminobenzaldehyde, or a diazotized substituted aniline coupled with p-aminobenzaldehyde. For example, the synthesis of derivatives like 4-amino-4'-nitroazobenzene has been reported, demonstrating the versatility of these coupling reactions. researchgate.net
The electronic nature of the substituents on the aniline ring can influence the rate and yield of the coupling reaction. Electron-donating groups on the coupling partner (the aniline derivative) activate the ring, facilitating the electrophilic attack by the diazonium salt. Conversely, electron-withdrawing groups can deactivate the ring. The synthesis of various substituted azo dyes has been achieved by coupling diazotized anilines with different aromatic compounds. icrc.ac.ir For instance, the synthesis of 4'-methoxy-4-formylazobenzene would involve the coupling of diazotized p-anisidine (B42471) with p-aminobenzaldehyde or diazotized p-aminobenzaldehyde with anisole.
Table 2: Examples of Substituted this compound Analogs via Azo Coupling
| Diazo Component | Coupling Component | Product Name |
| Diazotized p-Aminobenzaldehyde | N,N-Dimethylaniline | 4-(N,N-Dimethylamino)-4'-formylazobenzene |
| Diazotized p-Aminobenzaldehyde | Anisole | 4-Formyl-4'-methoxyazobenzene |
| Diazotized p-Nitroaniline | p-Aminobenzaldehyde | 4-Formyl-4'-nitroazobenzene researchgate.net |
| Diazotized Aniline | p-Aminobenzaldehyde | This compound |
Ring-Functionalization Strategies on the Phenyl and Benzaldehyde (B42025) Moieties
The functionalization of the aromatic rings of this compound is challenging due to the presence of multiple reactive sites. However, modern synthetic methods offer potential pathways. The development of metal-catalyzed C-H bond functionalization, for instance, provides a powerful tool for introducing substituents onto aromatic rings that might otherwise be difficult to modify. rsc.org Such strategies could allow for the direct introduction of functional groups onto either the phenyl or benzaldehyde ring of the core structure.
Another approach involves the reaction with potent electrophilic reagents. For example, reactions with N-F reagents like F-TEDA-BF4 have been shown to functionalize methyl-substituted benzene (B151609) derivatives, sometimes leading to rearrangements and the introduction of fluorine or hydroxyl groups. nih.gov While not directly demonstrated on this compound, these methods suggest that electrophilic attack could lead to functionalization, with the regioselectivity being influenced by the directing effects of the azo and aldehyde groups. The azo group typically acts as a deactivating group, directing incoming electrophiles to the meta position, while the aldehyde group also directs meta. On the phenyl ring, substitution would likely be directed to the para position relative to the azo bridge.
Preparation of Ortho- and Meta-Substituted Phenylazobenzaldehydes
A more common and controlled method for producing substituted phenylazobenzaldehydes involves the synthesis of the molecule from specifically substituted precursors. This bottom-up approach allows for precise control over the substitution pattern.
Ortho-Substituted Phenylazobenzaldehydes: The synthesis of ortho-substituted derivatives often requires the preparation of an ortho-substituted benzaldehyde as a key intermediate. One strategy for this is palladium-catalyzed C-H activation. For example, benzaldehydes can be converted to their O-methyloximes, which then act as a directing group to facilitate selective ortho-bromination using a palladium catalyst. Subsequent deprotection of the oxime yields the desired 2-bromobenzaldehyde (B122850) derivative, which can then be used in further synthetic steps. nih.gov Another method involves the reaction of a halobenzene with an organolithium compound at low temperatures (below -60°C), followed by reaction with a formyl equivalent to introduce the aldehyde group at the ortho position. google.com Once the appropriately substituted aniline or benzaldehyde is synthesized, a standard diazo coupling reaction can be performed to form the final ortho-substituted phenylazobenzaldehyde.
Meta-Substituted Phenylazobenzaldehydes: The preparation of meta-substituted analogs also relies on building the molecule from functionalized starting materials. Synthesizing meta-substituted phenols, which can be precursors to meta-substituted anilines or benzaldehydes, can be achieved through various modern organic chemistry techniques. researchgate.net For instance, one method involves the addition of Grignard reagents to 3-halocyclohex-2-en-1-ones, followed by acid treatment and aromatization to yield meta-substituted phenols. researchgate.net Another approach is the oxidation of arylboronic acids with reagents like aqueous hydrogen peroxide, which can efficiently produce a wide range of substituted phenols. researchgate.net These substituted phenols can then be converted into the necessary aniline or benzaldehyde precursors for the final azo coupling step.
Derivatization from this compound
The aldehyde functionality of this compound is a key site for a variety of chemical transformations, allowing for the extension of the molecular framework through condensation and cyclization reactions.
Condensation Reactions of the Aldehyde Functionality
The carbonyl group of the aldehyde is highly reactive towards nucleophiles, making condensation reactions a straightforward method for derivatization.
This compound readily reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. nih.govyoutube.com This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). youtube.com The stability of the resulting imine can be enhanced by conjugation with the aromatic systems. youtube.com These reactions are often thermodynamically controlled and can be driven to completion by removing the water formed during the reaction. nih.gov Schiff bases derived from substituted aldehydes and amino acids are of significant interest in coordination chemistry as they can form stable complexes with transition metal ions. iosrjournals.orgderpharmachemica.com
Table 1: Examples of Schiff Base Formation with Primary Amines
| Primary Amine | Product Type | Typical Conditions |
| Aniline | Aromatic Imine | Direct mixing, sometimes with mild heating youtube.com |
| Amino Acids (e.g., L-phenylalanine) | Amino Acid Schiff Base | Reflux in methanol (B129727) academie-sciences.fr |
| Substituted Anilines | Substituted Aromatic Imine | Varies depending on substituents |
| Aliphatic Amines | Aliphatic-Aromatic Imine | Often requires a catalyst and removal of water |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org This reaction, typically catalyzed by a weak base like an amine (e.g., piperidine), results in the formation of a new carbon-carbon double bond, often yielding an α,β-unsaturated product. wikipedia.orgthermofisher.com
For this compound, the Knoevenagel condensation provides an effective route to extend the conjugated system. The reaction proceeds faster with aldehydes than with ketones. thermofisher.com Recent advancements have focused on developing more environmentally friendly procedures, such as using benign ammonium (B1175870) salts as catalysts in solvent-free conditions, which can lead to high yields of the condensed product. tue.nl The Doebner modification of this reaction uses pyridine (B92270) as a solvent and allows for condensation with compounds like malonic acid, which is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org
Table 2: Knoevenagel Condensation of Aldehydes
| Active Methylene Compound | Catalyst | Product Type | Key Features |
| Malonic Acid | Pyridine/Piperidine | α,β-Unsaturated Carboxylic Acid | Doebner modification, often involves decarboxylation. wikipedia.orgtue.nl |
| Diethyl Malonate | Weakly Basic Amine | α,β-Unsaturated Ester | Classic Knoevenagel condensation. wikipedia.org |
| Thiobarbituric Acid | Piperidine | Conjugated Enone | Forms a charge-transfer complex. wikipedia.org |
| Malononitrile | Various (e.g., β-alanine) | Benzylidenemalononitrile | Can be part of a one-pot tandem process. researchgate.net |
Cyclization Reactions to Form Heterocyclic Derivatives
The derivatives of this compound, particularly those formed via condensation reactions, can serve as intermediates for the synthesis of various heterocyclic compounds. These cyclization reactions often lead to the formation of stable, multi-ring systems with potential applications in medicinal chemistry and materials science.
For example, hydrazides formed from aldehyde derivatives can be key intermediates in the synthesis of new heterocyclic series. doaj.orgdoaj.org Condensation of a hydrazide with an appropriate aldehyde can yield a Schiff base which may then undergo intramolecular cyclization to form five- or six-membered heterocyclic rings like pyrazolones or quinazolinones. nih.govmdpi.com The synthesis of quinazolin-4-one derivatives, for instance, can involve the condensation of a suitable hydrazide with a dihydroxybenzaldehyde, followed by cyclization. mdpi.com Similarly, pyrazolone (B3327878) derivatives can be synthesized from hydrazides and subsequent attachment of aryl aldehydes. nih.gov These reactions demonstrate how the initial derivatization of the aldehyde group can be a stepping stone to building more complex, polycyclic molecular structures.
Synthesis of Azo-Imine Derivatives
Azo-imine derivatives, also known as Schiff bases, are readily synthesized through the condensation reaction of this compound or its derivatives with primary amines. This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the respective aniline in a suitable solvent, such as ethanol, often with a catalytic amount of acid.
For instance, new azo-imine dyes can be prepared from 4-((3-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid, a derivative of this compound. The aldehyde group in this starting material reacts with various substituted anilines to yield the corresponding azo-imine dyes. This straightforward synthesis allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the resulting dye's properties.
Table 1: Synthesis of Azo-Imine Derivatives
| Aldehyde Precursor | Amine Reactant | Product |
| 4-((3-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid | Substituted Anilines | 4-((3-((4-substitutedphenylimino)methyl)-4-hydroxyphenyl)diazenyl)benzenesulfonic acid |
Synthesis of Azo-Flavone Derivatives
The synthesis of azo-flavone derivatives from this compound typically involves a two-step process. The first step is a Claisen-Schmidt condensation reaction between an appropriate 2-hydroxyacetophenone (B1195853) and a derivative of this compound to form an azo-chalcone. This reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) in ethanol.
The resulting azo-chalcone is then subjected to oxidative cyclization to yield the final azo-flavone. A common method for this cyclization involves heating the chalcone (B49325) in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine. This methodology allows for the synthesis of flavones bearing two azo linkages by reacting a pre-formed azo-acetophenone with an azo-benzaldehyde.
Table 2: Synthesis of Azo-Flavone Derivatives
| Acetophenone Reactant | Aldehyde Reactant | Intermediate | Cyclization Reagent | Final Product |
| 2-Hydroxyacetophenone derivative | This compound derivative | Azo-chalcone | I₂/DMSO | Azo-flavone |
| 5-(4-chlorophenylazo)-2-hydroxyacetophenone | 2-Benzyloxy-4-phenylazobenzaldehyde | 2-Hydroxy chalcone with two azo linkages | I₂/DMSO | Flavone with two azo linkages |
Synthesis of Azo-Coumarin Derivatives
The synthesis of azo-coumarin derivatives can be achieved through a multi-step pathway starting from a suitably substituted salicylaldehyde. For example, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde can be prepared and subsequently used to construct the coumarin (B35378) core. This aldehyde undergoes a Knoevenagel condensation with a malonic acid derivative, followed by cyclization to form the coumarin ring. The resulting azo-coumarin can be further functionalized.
A general route involves the diazotization of an aromatic amine and its subsequent coupling with 4-hydroxycoumarin (B602359) to directly introduce the azo group onto the pre-formed coumarin scaffold. This approach allows for the synthesis of a variety of azo-coumarin dyes.
Table 3: Synthesis of Azo-Coumarin Derivatives
| Starting Material | Reaction Sequence | Product |
| 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde | 1. Knoevenagel condensation with ethyl acetoacetate2. Cyclization | 3-Acetyl-6-(phenyldiazenyl)-2H-chromen-2-one |
| 4-Hydroxycoumarin | Diazotization of an aromatic amine followed by coupling | Azo-coumarin dye |
Synthesis of Azo-Imidazole Derivatives
Azo-imidazole derivatives can be synthesized through a one-pot, three-component condensation reaction. This typically involves reacting an aldehyde, benzil (B1666583), and ammonium acetate (B1210297) in a suitable solvent, often with a catalyst. By employing this compound in this reaction, an azo-functionalized imidazole (B134444) can be prepared.
A review of the synthesis of azo-imidazole derivatives describes a general pathway where an appropriate azo dye, ammonium acetate, and benzil are reacted in the presence of glacial acetic acid. This method can be adapted for the synthesis of specific this compound-derived imidazoles. Another described method involves the diazotization of an aniline derivative and subsequent coupling with imidazole to form the azo-imidazole compound.
Table 4: Synthesis of Azo-Imidazole Derivatives
| Aldehyde Reactant | Other Reactants | Catalyst/Solvent | Product |
| This compound | Benzil, Ammonium acetate | Glacial Acetic Acid or [P4-VP]-Ti(IV) | 2,4,5-Tris(phenyl)-1H-imidazole derivative with a phenylazo substituent |
| - | Diazonium salt of an aniline derivative, Imidazole | Alkaline medium | Azo-imidazole compound |
Formation of Complex Molecular Architectures
The unique combination of functional groups in this compound and its derivatives makes them ideal candidates for constructing sophisticated and functional molecular architectures.
Porphyrin-Substituted Azobenzene Hybrids
Porphyrin-azobenzene hybrids are of significant interest due to their potential applications in molecular electronics and photopharmacology. A common synthetic strategy involves the covalent linking of an azobenzene moiety to a porphyrin ring. One such method is the Steglich esterification, where a carboxylic acid-functionalized azobenzene is reacted with a hydroxyl-substituted porphyrin. This allows for the precise placement of the photoswitchable azobenzene unit in close proximity to the photo- and electro-active porphyrin core.
For example, a new azobenzene-substituted porphyrin molecule was synthesized by covalently connecting the carboxylic acid of an azobenzene derivative to a hydroxyl group on the porphyrin ring. This approach can be adapted to use a derivative of this compound, such as 4-formyl-4'-carboxyazobenzene, to create a hybrid molecule with a free aldehyde group for further functionalization.
Table 5: Synthesis of Porphyrin-Substituted Azobenzene Hybrids
| Azobenzene Component | Porphyrin Component | Coupling Method | Product |
| Azobenzene with a carboxylic acid group | Porphyrin with a hydroxyl group | Steglich esterification | Porphyrin-azobenzene hybrid |
| 4-Formyl-4'-carboxyazobenzene | Hydroxyphenyl-substituted porphyrin | Esterification | Porphyrin-substituted azobenzaldehyde |
Post-Synthetic Modification in Coordination Chemistry
The aldehyde functionality of this compound and its derivatives makes them valuable tools for the post-synthetic modification (PSM) of coordination polymers, particularly metal-organic frameworks (MOFs). PSM allows for the introduction of new functionalities into a pre-synthesized MOF, enabling the tailoring of its properties for specific applications.
Aldehyde-tagged MOFs can be prepared by using a linker that incorporates an aldehyde group, such as a derivative of this compound. Once the MOF is assembled, the aldehyde groups within the pores can undergo a variety of chemical transformations. For example, they
Catalytic Approaches in this compound Synthesis and Transformation
Catalytic methods offer efficient and selective routes to this compound and its derivatives, providing advantages in terms of reaction conditions, yield, and functional group tolerance over classical stoichiometric approaches.
Lewis Acid Catalyzed Condensation Reactions
The Baeyer-Mills reaction, a condensation reaction between anilines and nitrosobenzenes, is a cornerstone for the synthesis of unsymmetrical azobenzenes. beilstein-journals.orgd-nb.info This reaction can be promoted by acidic or basic conditions. beilstein-journals.org While traditionally carried out with stoichiometric amounts of acid, the use of Lewis acids as catalysts is an area of growing interest for enhancing reaction efficiency and selectivity.
Recent research has explored the use of various Lewis acids in related organic transformations. For instance, metal-organic frameworks (MOFs) containing Zn(II) or Cd(II) have demonstrated Lewis acidic properties, effectively catalyzing reactions such as the cyanosilylation of imines. rsc.orgnih.gov These findings suggest the potential for similar Lewis acids to catalyze the condensation step in azobenzene synthesis. Theoretical studies have also shown that Lewis acids like BF₃, BCl₃, and BBr₃ can significantly lower the activation barrier in related cycloaddition reactions involving azidobenzene, with the catalytic activity increasing with the size of the halogen atom. researchgate.net
Although direct, detailed studies on the Lewis acid-catalyzed condensation to form this compound are not extensively documented, the principles from related reactions provide a strong foundation for this synthetic strategy. The general approach would involve the activation of the nitrosobenzene (B162901) by the Lewis acid, facilitating the nucleophilic attack of the aniline derivative.
Table 1: Representative Lewis Acid Catalyzed Reactions (Analogous Systems)
| Lewis Acid | Reactants | Product Type | Key Findings |
| Zn(II)/Cd(II) in MOFs | Benzylideneaniline, TMSCN | Cyanosilylated imine | High catalytic activity and reusability under mild conditions. rsc.orgnih.gov |
| BF₃, BCl₃, BBr₃ | Azidobenzene, Acrolein | Triazoline | LA catalysts reduce the reaction barrier; BBr₃ > BCl₃ > BF₃ in activity. researchgate.net |
This table presents analogous systems to illustrate the potential of Lewis acid catalysis in reactions involving similar functional groups or mechanisms relevant to azobenzene synthesis.
Transition Metal Catalyzed Transformations
Transition metal catalysis is a powerful tool for the functionalization of pre-formed azobenzene scaffolds, including this compound. These methods primarily focus on the activation of C-H bonds, allowing for the introduction of new functional groups at specific positions on the aromatic rings. The azo group itself often acts as a directing group, guiding the catalyst to the ortho positions. tamu.edu
Palladium-Catalyzed Transformations:
Palladium catalysts are widely used for the ortho-functionalization of azobenzenes. acs.org Palladium-catalyzed C-H arylation allows for the introduction of new aryl groups. For instance, the reaction of azobenzenes with aryl halides in the presence of a palladium catalyst can selectively form ortho-arylated products. rsc.org While the N=N bond is generally inert to palladium catalysis, under certain reductive conditions, it can be functionalized. nih.gov
Rhodium-Catalyzed Transformations:
Rhodium catalysts have been effectively employed for the C-H amidation of azobenzenes using sulfonyl azides as the nitrogen source, providing a route to sterically hindered ortho-aminoazobenzene derivatives. acs.org These reactions exhibit broad substrate scope and high functional group tolerance. Rhodium(III)-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of various heterocyclic systems, which could be applied to derivatives of this compound. acs.org
Iridium-Catalyzed Transformations:
Iridium-catalyzed C-H borylation is a versatile method for introducing a boronate ester group onto the azobenzene scaffold. nih.govnih.gov This transformation is highly valuable as the resulting boronate esters can be readily converted into a wide range of other functional groups through subsequent cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is influenced by both steric and electronic factors of the substituents on the azobenzene rings. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Transformations of Azobenzene Derivatives
| Catalyst/Reagents | Substrate | Transformation | Product | Yield |
| Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | Azobenzene, 4-Iodotoluene | Ortho-Arylation | 2-(p-Tolyl)azobenzene | - |
| [RhCp*Cl₂]₂ / AgSbF₆ / TsN₃ | Azobenzene | Ortho-Amidation | 2-(Tosylamino)azobenzene | High |
| [Ir(cod)OMe]₂ / dtbpy / B₂pin₂ | Azobenzene | Ortho-Borylation | 2-(Pinacolatoboryl)azobenzene | Good |
This table provides representative examples of transition metal-catalyzed C-H functionalization reactions on the azobenzene core, which are applicable to this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization of 4 Phenylazobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. rsc.org
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.
For 4-Phenylazobenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the two different phenyl rings.
Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its direct attachment to the sp²-hybridized carbon. It is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.9-10.1 ppm . rsc.org
Aromatic Protons: The nine aromatic protons will appear in the range of δ 7.4-8.2 ppm . The protons on the benzaldehyde (B42025) ring are influenced by both the electron-withdrawing aldehyde group and the azo group, while the protons on the other phenyl ring are primarily influenced by the azo group. This leads to complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons. For instance, in the closely related 4-(phenylazo)benzoic acid, aromatic protons are observed in the δ 7.5-8.2 ppm range. chemicalbook.com The protons ortho to the aldehyde group are typically the most deshielded among the aromatic signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | ~10.0 | Singlet (s) |
| Aromatic H's | ~7.4 - 8.2 | Multiplet (m) |
Data is based on typical values for similar structures and predicted spectra. rsc.orghmdb.ca
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every carbon signal. oregonstate.edu
In this compound, distinct signals are expected for the carbonyl carbon, and the twelve aromatic carbons.
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of δ 190-192 ppm . rsc.orghmdb.ca
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 122-155 ppm . The carbons directly bonded to the nitrogen atoms of the azo group and the carbon bearing the aldehyde group (ipso-carbons) will have distinct chemical shifts compared to the other aromatic carbons. Quaternary carbons (those without attached protons) usually show weaker signals. hmdb.cahmdb.cachemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C (CHO) | ~191.8 |
| Aromatic C (C-N=N) | ~154.5 |
| Aromatic C (C-CHO) | ~135.5 |
| Aromatic C's | ~122.8 - 132.0 |
Data is based on predicted spectra for this compound and related compounds. hmdb.ca
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments reveal correlations between nuclei, which is indispensable for unambiguous structural assignment of complex molecules. chemrxiv.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds (²JHH, ³JHH). huji.ac.illibretexts.org In a COSY spectrum of this compound, cross-peaks would connect adjacent protons on the two aromatic rings, allowing for the tracing of the connectivity within each spin system. For example, a proton ortho to the aldehyde group would show a correlation to its neighboring meta proton.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (¹JCH). columbia.edu An HSQC spectrum would show a cross-peak connecting each aromatic proton signal on the F2 (¹H) axis to its corresponding carbon signal on the F1 (¹³C) axis. This is a powerful tool for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). ustc.edu.cnnih.govlibretexts.org For this compound, an HMBC experiment would be invaluable. Key expected correlations would include:
A cross-peak between the aldehydic proton (at ~10.0 ppm) and the carbonyl carbon (at ~192 ppm).
Correlations from the aldehydic proton to the ipso-carbon and the ortho-carbons of the benzaldehyde ring.
Correlations from the aromatic protons to their neighboring carbons, helping to piece together the entire carbon framework and confirm the substitution pattern on both rings.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. When a molecule absorbs infrared radiation or scatters laser light, it can be excited to a higher vibrational state. The frequencies of these vibrations are characteristic of specific bonds and functional groups. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular fingerprint. researchgate.net The spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies.
For this compound, the key functional groups give rise to distinct bands in the FT-IR spectrum:
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ , which is characteristic of an aromatic aldehyde carbonyl group.
N=N Stretch (Azo): The azo group stretch is often weak in the infrared spectrum due to its low polarity. It typically appears in the range of 1450-1400 cm⁻¹ .
C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic rings are typically found just above 3000 cm⁻¹ .
C=C Stretch (Aromatic): Medium to weak absorptions for the carbon-carbon double bond stretching within the aromatic rings appear in the 1600-1450 cm⁻¹ region.
C-H Bending (Aromatic): Strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to out-of-plane C-H bending can provide information about the substitution pattern of the benzene (B151609) rings.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aromatic Aldehyde | 1710 - 1685 | Strong |
| C-H Stretch | Aromatic | > 3000 | Medium-Weak |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |
| N=N Stretch | Azo | 1450 - 1400 | Weak |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. nih.govrsc.org While IR absorption depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Symmetrical, non-polar bonds often produce strong Raman signals.
In the case of this compound, Raman spectroscopy is particularly useful for identifying the azo linkage:
N=N Stretch (Azo): The N=N double bond is relatively non-polar, making its vibration weak in the IR spectrum. However, it is highly polarizable, resulting in a strong and easily identifiable band in the Raman spectrum, typically around 1440-1410 cm⁻¹ . Studies on related azo compounds like 4-(phenylazo)-diphenylamine confirm the utility of resonance Raman spectroscopy for characterizing the azo group. researchgate.netrsc.org
Symmetric Ring Breathing: The symmetric "breathing" modes of the phenyl rings, where the ring expands and contracts symmetrically, are also typically strong in the Raman spectrum.
The combination of FT-IR and Raman spectroscopy thus provides a comprehensive vibrational profile of this compound, confirming the presence of both the aldehyde and the central azo functional groups.
Electronic Spectroscopy for Chromophore Analysis
Electronic spectroscopy provides critical insights into the electronic transitions within a molecule, which are fundamental to understanding its color and photochemical behavior. For this compound, the key chromophore is the azobenzene (B91143) moiety, which gives rise to its characteristic absorption and emission properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique for characterizing the electronic structure of this compound and its derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The UV-Vis spectrum of azobenzene and its derivatives is typically characterized by two distinct absorption bands. researchgate.netresearchgate.net
The first is a high-intensity band in the ultraviolet region, attributed to the π → π* transition of the conjugated system, and the second is a lower-intensity band in the visible region, corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atoms of the azo group. researchgate.netlibretexts.org The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents on the phenyl rings and the solvent polarity. youtube.com For instance, extending the conjugation of the π-system generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. libretexts.orgyoutube.com
The introduction of an aldehyde group at the 4-position of the phenylazo moiety, as in this compound, can influence the electronic transitions. The aldehyde group can act as an electron-withdrawing group, potentially affecting the energy levels of the molecular orbitals and thus the absorption maxima. The table below summarizes typical UV-Vis absorption data for azobenzene derivatives, providing a reference for the expected spectral characteristics of this compound.
Table 1: Representative UV-Vis Absorption Data for Azobenzene Derivatives
| Compound | Solvent | λmax (π → π*) (nm) | ε (M⁻¹cm⁻¹) | λmax (n → π*) (nm) | ε (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|---|---|
| trans-Azobenzene | Methanol (B129727) | ~320 | ~21,000 | ~440 | ~400 | rsc.org |
| 4-(Phenylazo)benzoyl chloride | THF | ~330 | N/A | ~440 | N/A | researchgate.net |
| 4-Methyl-3-penten-2-one | N/A | 236 | N/A | 314 | N/A | libretexts.org |
Note: The data presented are representative values from the literature for similar structures. The exact values for this compound may vary.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, azobenzene and its simple derivatives, including this compound, are generally considered non-fluorescent or exhibit very weak fluorescence. rsc.orgnih.gov This is primarily due to the highly efficient trans-cis photoisomerization process that occurs upon photoexcitation. nih.gov The absorbed energy is rapidly dissipated through this conformational change, preventing significant fluorescence emission.
However, the fluorescence of azobenzene derivatives can be induced or enhanced by modifying their chemical structure to restrict this photoisomerization pathway. rsc.orgnih.gov Strategies to achieve this include:
Introduction of Sterically Bulky Groups: Incorporating large substituents near the azo group can sterically hinder the trans-cis isomerization, leading to an increase in fluorescence quantum yield.
Formation of Coordination Complexes: Complexation with metal ions or other molecules can rigidify the structure and limit the conformational freedom required for isomerization.
Aggregation-Induced Emission (AIE): In some cases, the aggregation of azobenzene derivatives in poor solvents or the solid state can restrict intramolecular rotations and vibrations, opening up a radiative decay channel and leading to enhanced fluorescence. nih.gov
Substitution with specific functional groups: The introduction of certain functional groups, such as boryl groups, has been shown to induce strong fluorescence in azobenzene derivatives. rsc.orgnih.gov For example, 2-borylazobenzenes can exhibit intense green, yellow, or orange fluorescence. nih.gov
The study of fluorescent azobenzene derivatives is an active area of research, with potential applications in chemical sensors, biological imaging, and smart materials. rsc.org The table below highlights the fluorescence properties of some modified azobenzene derivatives.
Table 2: Fluorescence Properties of Selected Azobenzene Derivatives
| Compound Type | Key Structural Feature | Observed Fluorescence | Rationale | Reference |
|---|---|---|---|---|
| Simple Azobenzenes | Unsubstituted or simply substituted | Generally non-fluorescent | Efficient trans-cis isomerization | rsc.orgnih.gov |
| 2-Borylazobenzenes | Intramolecular N-B interaction | Intense fluorescence | Restriction of isomerization and altered electronic structure | rsc.orgnih.gov |
| Aggregated Azobenzenes | π-π stacking in aggregates | Aggregation-Induced Emission (AIE) | Restriction of intramolecular motion | nih.gov |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is suitable for the analysis of volatile and thermally stable compounds. thermofisher.com While direct analysis of this compound by GC-MS might be challenging due to its relatively high molecular weight and potential for thermal degradation, analysis of related, more volatile benzaldehyde derivatives is common. orientjchem.orgresearchgate.net
In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture by the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint."
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions resulting from the cleavage of specific bonds. The fragmentation pattern can provide valuable structural information. The table below lists some of the expected fragment ions for this compound based on its structure.
Table 3: Predicted GC-MS Fragmentation for this compound
| Ion | m/z (Nominal Mass) | Structure/Identity |
|---|---|---|
| [C₁₃H₁₀N₂O]⁺ | 210 | Molecular Ion (M⁺) |
| [C₁₃H₉N₂]⁺ | 193 | [M-CHO]⁺ |
| [C₆H₅N₂]⁺ | 105 | Phenyl diazenyl cation |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways. Actual results may vary depending on the instrument and conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. measurlabs.comnih.gov This high accuracy allows for the determination of the elemental composition of a molecule and its fragments. nih.govnih.gov Unlike nominal mass measurements from standard MS, which provide integer masses, HRMS can distinguish between ions with the same nominal mass but different elemental formulas (isobars). researchgate.net
For this compound, HRMS would be used to confirm its molecular formula (C₁₃H₁₀N₂O) by comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass. This is a crucial step in the definitive identification of a compound. nih.gov HRMS can be coupled with various ionization techniques and separation methods, including liquid chromatography (LC-HRMS), which is often more suitable for less volatile compounds like this compound.
The high resolution of HRMS also applies to the fragment ions, aiding in the elucidation of the fragmentation pathway and confirming the structure of the molecule. The table below shows the calculated exact masses for this compound and its predicted key fragment ions.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Identity |
|---|---|---|
| C₁₃H₁₀N₂O | 210.0793 | Molecular Ion (M⁺) |
| C₁₃H₉N₂ | 193.0766 | [M-CHO]⁺ |
| C₆H₅N₂ | 105.0453 | Phenyl diazenyl cation |
| C₇H₅O | 105.0340 | Benzoyl cation |
Note: The exact masses are calculated based on the most abundant isotopes of each element.
X-ray Diffraction Techniques for Crystalline Structure Determination
X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. acs.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise location of each atom in the molecule, as well as how the molecules are packed together in the crystal lattice. mdpi.comnih.gov
For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular conformation and intermolecular interactions. Key structural parameters that can be obtained include:
Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.
Torsion angles: These describe the conformation of the molecule, such as the planarity of the phenyl rings and the geometry around the azo bond. For example, the C-N=N-C torsion angle is a key parameter that distinguishes between the trans and cis isomers of azobenzene. acs.org
Crystal system and space group: These describe the symmetry of the crystal lattice.
Intermolecular interactions: The analysis of the crystal packing can reveal the presence of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which play a crucial role in the solid-state properties of the material. researchgate.net
Table 5: Typical Crystallographic Data for Azobenzene Derivatives
| Parameter | Typical Value/Description | Significance | Reference |
|---|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell | mdpi.com |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements of the crystal | mdpi.com |
| C-N=N-C Torsion Angle (trans) | ~180° | Confirms the trans conformation of the azo group | acs.org |
| N=N Bond Length | ~1.25 Å | Characteristic of the azo double bond | wikipedia.org |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Azobenzene |
| trans-Azobenzene |
| cis-Azobenzene |
| 4-(Phenylazo)benzoyl chloride |
| 4-Methyl-3-penten-2-one |
| 4-Phenylazoaniline |
| 2-Borylazobenzene |
| Benzaldehyde |
| Phenyl diazenyl cation |
| Benzoyl cation |
| Phenyl cation |
Surface and Elemental Analysis Methods
The elemental composition and surface characteristics of this compound are determined using a suite of complementary analytical techniques.
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and provides a strong indication of its purity.
The analysis is performed using an automated CHNS analyzer, where a small, precisely weighed amount of the sample undergoes complete combustion in a high-oxygen environment. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector.
For this compound (C₁₃H₁₀N₂O), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. A comparison of the experimentally determined percentages with the calculated values is a critical checkpoint in the characterization process. Typically, for a pure compound, the experimental values are expected to be within ±0.4% of the theoretical values. thermofisher.com
Below is an interactive data table showing the theoretical and a placeholder for the experimental CHN analysis of this compound.
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 74.27 | - |
| Hydrogen (H) | 4.79 | - |
| Nitrogen (N) | 13.32 | - |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS provides valuable information on the different chemical environments of carbon and nitrogen atoms. The binding energies of the core-level electrons are sensitive to the local chemical environment of the atom.
Carbon (C1s): The C1s spectrum of this compound is expected to show multiple peaks corresponding to the different types of carbon atoms present in the molecule. For instance, the carbon atoms in the phenyl rings (C-C, C-H) will have a different binding energy compared to the carbon atom of the aldehyde group (C=O).
Nitrogen (N1s): The N1s spectrum is particularly informative for the azo group (-N=N-). The two nitrogen atoms in the azo linkage are chemically equivalent in the symmetric trans-isomer and would be expected to produce a single, sharp peak in the N1s spectrum. Any deviation from this, such as peak broadening or the appearance of multiple peaks, could indicate the presence of different isomers (e.g., cis-isomer) or surface-adsorbed species.
High-resolution XPS studies on related azobenzene derivatives have shown distinct peaks for different nitrogen environments, which can be used as a reference for interpreting the spectra of this compound.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology, size, and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface topography of a sample. In the context of this compound, SEM would be employed to visualize the morphology of its crystals. This can reveal details about the crystal habit (e.g., needles, plates, prisms), the size distribution of the crystals, and the presence of any amorphous material or different crystalline phases. Understanding the crystal morphology is important as it can influence bulk properties such as flowability and dissolution rate.
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images and can be used to observe the internal structure of materials. For derivatives of this compound that form self-assembled nanostructures, such as thin films or aggregates, TEM is an invaluable tool. It can reveal the arrangement of molecules within these assemblies and provide insights into their formation mechanisms.
While specific SEM and TEM micrographs for this compound were not found in the conducted searches, the application of these techniques is standard practice for the full characterization of crystalline organic materials. For instance, studies on other organic crystals have used SEM to reveal morphologies ranging from well-defined polyhedra to fibrous or dendritic structures, depending on the crystallization conditions. mdpi.com
Photochemistry and Photophysical Properties of 4 Phenylazobenzaldehyde Systems
Photoisomerization Mechanisms (E/Z Isomerism)
The hallmark of azobenzene-based systems is their ability to isomerize between a thermally stable trans (E) isomer and a metastable cis (Z) isomer. studymind.co.ukcreative-chemistry.org.uk This transformation is driven by light and can be reversed either by another wavelength of light or by thermal relaxation. The process is governed by the restricted rotation around the nitrogen-nitrogen double bond (N=N). studymind.co.uk The E/Z notation is used to describe the stereochemistry, determined by assigning priorities to the substituents on each nitrogen of the azo linkage based on the Cahn-Ingold-Prelog (CIP) rules. chemguide.co.ukyoutube.com
The photoisomerization of azobenzene (B91143) derivatives like 4-Phenylazobenzaldehyde is a complex process whose exact mechanism has been a subject of considerable research and debate. chemrxiv.orgnih.govnih.gov The pathway for the light-induced trans-to-cis (E-to-Z) isomerization depends on which electronic excited state is populated. chemrxiv.orgnih.govresearchgate.net
The two lowest energy excited states involved are the S₁ state, which has nπ* character, and the S₂ state, which has ππ* character. nih.gov
Excitation to the S₁ (nπ) state:* Irradiation with visible light typically populates the S₁ state. The consensus is that isomerization from this state proceeds predominantly through a rotational mechanism . The molecule twists around the N=N bond, leading to a conical intersection with the ground state (S₀) potential energy surface. From this point, it can relax to either the cis or trans ground state. chemrxiv.orgnih.gov
Excitation to the S₂ (ππ) state:* Irradiation with UV light populates the higher-energy S₂ state. The subsequent isomerization is less efficient. nih.gov The proposed mechanisms are more varied. One pathway involves internal conversion from S₂ to S₁, followed by the rotational mechanism described above. chemrxiv.org Another proposed pathway involves an inversion mechanism , where one of the nitrogen atoms undergoes a change in hybridization, leading to a planar transition state before relaxing to the cis form. nih.govlongdom.org
Non-adiabatic dynamics simulations have shown that upon excitation to the ππ* state, an unreactive planar pathway can compete with the reactive twisting pathway, which helps explain the lower quantum yield for isomerization when using higher-energy UV light compared to visible light excitation. nih.gov The specific substituents on the phenyl rings can influence the energies of the excited states and the preferred isomerization pathway. chemrxiv.orgnih.gov
Table 1: Proposed Photoisomerization Pathways for Azobenzene Derivatives
| Excited State | Typical Excitation | Proposed Mechanism(s) | Key Characteristics |
|---|---|---|---|
| S₁ (nπ)* | Visible Light (~430 nm) nih.gov | Rotation chemrxiv.orgnih.gov | The molecule twists around the N=N double bond. Generally associated with a higher isomerization quantum yield. nih.gov |
Once the metastable cis (Z) isomer is formed, it can thermally relax back to the more stable trans (E) isomer in the dark. The kinetics of this process are highly dependent on the molecular structure and the surrounding environment, particularly the solvent polarity. longdom.org
For push-pull azobenzenes, such as 4-anilino-4'-nitroazobenzene, which shares electronic characteristics with derivatives of this compound, the rate of thermal cis-to-trans isomerization increases significantly in more polar solvents. This observation supports a rotational mechanism for the thermal isomerization, which proceeds through a polar transition state that is stabilized by polar solvents. This stabilization leads to a lower activation energy (Ea) for the isomerization process. longdom.org
In a study on 4-anilino-4'-nitroazobenzene, the rate constant for thermal relaxation was found to be over 25 times faster in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO) compared to the nonpolar solvent n-hexane. longdom.org This demonstrates the profound influence of solute-solvent interactions on the kinetics.
Table 2: Solvent Effect on Thermal Isomerization Kinetics of 4-Anilino-4'-nitroazobenzene at 298 K
| Solvent | Polarity Index | Rate Constant (k) / s⁻¹ | Half-life (t₁/₂) / s | Activation Energy (Ea) / kJ mol⁻¹ |
|---|---|---|---|---|
| n-Hexane | 0.1 | 0.0019 | 364.7 | 70.4 |
| Toluene | 2.4 | 0.0034 | 203.8 | 65.5 |
| Dichloromethane | 3.1 | 0.0116 | 59.7 | 64.9 |
| Acetone | 5.1 | 0.0210 | 33.0 | 60.1 |
| Acetonitrile | 5.8 | 0.0354 | 19.6 | 58.7 |
| DMSO | 7.2 | 0.0500 | 13.9 | 57.8 |
Data synthesized from research on 4-anilino-4'-nitroazobenzene, a compound with similar electronic properties to some this compound derivatives. longdom.org
Excited State Dynamics and Energy Transfer Processes
The absorption of a photon promotes this compound to an electronic excited state. The subsequent de-excitation processes, which include isomerization, fluorescence, and phosphorescence, are dictated by the properties of these excited states.
In the ground state, the electrons in a molecule are typically spin-paired in their orbitals, a configuration known as a singlet state (S₀). libretexts.org Upon photoexcitation, an electron is promoted to a higher energy orbital. If the spin of the promoted electron remains opposite to its former partner, the molecule is in an excited singlet state (S₁, S₂, etc.). If the spin of the promoted electron inverts to become parallel to its former partner, the molecule enters an excited triplet state (T₁). libretexts.org
The transition from an excited singlet state to a triplet state (S₁ → T₁) is called intersystem crossing (ISC). This process is formally spin-forbidden but can occur, especially in molecules containing heavy atoms or specific structural motifs. libretexts.org Conversely, the transition from a triplet state back to the ground singlet state (T₁ → S₀) is also spin-forbidden. libretexts.orgnih.gov
For azobenzene derivatives, ultrafast electronic relaxation from higher excited states (like S₂) populates the first singlet excited state (S₁). nih.gov From the S₁ state, the molecule can either decay back to the ground state (S₀) via internal conversion (a non-radiative process) or fluorescence (a radiative process), or it can undergo intersystem crossing to the T₁ state. nih.govrsc.org The triplet state is often implicated in the thermal isomerization of certain azobenzene derivatives, providing an alternative pathway to the conventional ground-state reaction. nih.gov The relative energies of the singlet and triplet states can be modulated by solvent polarity, which in turn affects the rates and efficiencies of processes like intersystem crossing. rsc.org
The efficiency of radiative decay from excited states is quantified by the quantum yield.
Fluorescence Quantum Yield (Φ_F): This is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. It represents the efficiency of radiative decay from an excited singlet state (S₁ → S₀). nist.gov
Phosphorescence Quantum Yield (Φ_P): This is the ratio of photons emitted as phosphorescence to the number of photons absorbed. It measures the efficiency of radiative decay from an excited triplet state (T₁ → S₀). nist.gov
For most azobenzene derivatives, the quantum yields for both fluorescence and phosphorescence are typically very low. researchgate.net This is because the non-radiative decay pathways, particularly the rapid E/Z isomerization and internal conversion, are extremely efficient and dominate the de-excitation process. The excited state lifetime is often in the femtosecond to picosecond range, leaving little time for the slower radiative processes of fluorescence (nanosecond timescale) and phosphorescence (microsecond to second timescale) to occur. rsc.org
However, modifying the molecular structure or restricting its ability to isomerize (e.g., in a rigid matrix) can enhance fluorescence. For instance, some heterocyclic derivatives can exhibit significant fluorescence with quantum yields reaching up to 90% when non-radiative pathways are suppressed. rsc.org For many organic photocatalysts, even if the triplet state is formed, its quantum yield can be negligible if the S₁ state lifetime is very short. nih.gov The aldehyde group in this compound could potentially influence these properties compared to the parent azobenzene.
Table 3: General Photophysical Properties of Azobenzene-type Systems
| Property | Typical Observation | Influencing Factors |
|---|---|---|
| S₁ Lifetime | Very short (fs to ps) rsc.org | Solvent polarity, molecular structure nih.govrsc.org |
| Fluorescence Quantum Yield (Φ_F) | Very low (<1%) | Suppressed by efficient photoisomerization. Can be increased by structural rigidity. rsc.org |
| Intersystem Crossing (ISC) Yield | Varies; can be a minor pathway nih.gov | Molecular structure, solvent polarity, presence of heavy atoms. rsc.org |
| Phosphorescence Quantum Yield (Φ_P) | Extremely low or non-existent at room temp. | Suppressed by efficient non-radiative decay from S₁ and T₁ states. researchgate.net |
Photochemical Reactions Triggered by Azo Chromophores
While E/Z isomerization is the most prominent photochemical reaction of the azo chromophore, it can also participate in or influence other light-induced transformations.
In some azo compounds, irradiation with UV light in the presence of an oxidizing agent can lead to photochemical cyclodehydrogenation . This reaction involves the formation of a new carbon-carbon bond between the two phenyl rings, leading to a fused aromatic system like benzo[c]cinnoline. This type of reaction is well-known for stilbenes and can occur in related azo systems. researchgate.net
Furthermore, the presence of the aldehyde group in this compound introduces another reactive center. Aldehydes themselves are photochemically active and can act as photoinitiators for various chemical transformations. beilstein-journals.org Upon excitation via an n→π* transition, an aldehyde can initiate reactions such as atom transfer radical additions (ATRA) or hydroacylations. beilstein-journals.org Therefore, it is plausible that upon irradiation, this compound could not only isomerize but also catalyze or participate in other photochemical reactions via its excited aldehyde functionality, potentially competing with the isomerization process of the azo group.
Photoinduced Cleavage and Rearrangement Reactions
While direct evidence for photoinduced cleavage and rearrangement reactions of this compound is scarce, the inherent reactivity of its constituent functional groups under photochemical conditions suggests potential pathways.
Photoinduced Cleavage: The energy absorbed from light can be sufficient to break chemical bonds within the molecule. In the context of this compound, the most likely bonds to undergo cleavage would be the C-N and N=N bonds of the azo group or bonds associated with the aldehyde functionality. For instance, visible light photocatalysis has been shown to cleave the N–N bonds of hydrazines and hydrazides under mild conditions, a reaction that could potentially be applicable to the azo linkage in this compound. nih.gov Such cleavage would lead to the formation of radical species that could subsequently react to form a variety of products.
Rearrangement Reactions: Photochemical rearrangements are common in organic molecules, often proceeding through excited state intermediates. msu.edubaranlab.org For this compound, potential rearrangements could involve the phenylazo group. For example, photochemical rearrangements of diarylethenes are known to proceed via 6π-electrocyclization to form functionalized phenanthrenes. rsc.org While the azobenzene core is different, the principle of photoinduced cyclization and rearrangement could be a plausible, yet unconfirmed, pathway for this molecule. Another possibility is a photo-induced migration of the phenyl group.
Mechanisms of Photodimerization and Photocycloaddition
The presence of the aldehyde and the aromatic rings in this compound suggests the possibility of photodimerization and photocycloaddition reactions, which are well-established photochemical transformations. nih.govbeilstein-journals.org
Photodimerization: This process involves the joining of two identical molecules upon photoexcitation. For this compound, this could occur through a [2+2] photocycloaddition of the aldehyde's carbonyl group with the C=C bond of the phenyl ring in another molecule, or potentially through the interaction of the azobenzene moieties. The irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with blue light, for instance, promotes a [2+2]-photocycloaddition of the exocyclic C=C bonds to form dispirocyclobutanes. nih.gov
Photocycloaddition: This reaction involves the light-induced union of two different unsaturated molecules to form a cyclic adduct. The electronically excited aldehyde group of this compound could potentially undergo a Paternò–Büchi reaction with an alkene, a well-known photochemical [2+2] cycloaddition to form an oxetane. beilstein-journals.org Furthermore, the azobenzene unit itself can participate in photocycloaddition reactions.
Light-Responsive Behavior in Molecular Systems
The azobenzene unit is a renowned photochromic switch, and its incorporation into this compound imparts light-responsive behavior to the molecule.
Photo-Controlled Conformational Changes
The most well-documented photochemical process for azobenzene derivatives is the reversible trans-cis isomerization around the N=N double bond. The more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. This isomerization can be reversed back to the trans form either by irradiation with visible light or thermally. This photo-controlled change in molecular geometry can be harnessed to modulate the properties of larger molecular systems or materials into which this compound might be incorporated. The significant change in shape and dipole moment between the trans and cis isomers allows for the remote control of various functions at the molecular level.
pH-Responsive Photochromism
Supramolecular Chemistry and Self Assembly with 4 Phenylazobenzaldehyde Derivatives
Molecular Recognition and Host-Guest Chemistry
Host-guest chemistry, a central concept in supramolecular science, involves the formation of unique complexes between a host molecule and a guest molecule or ion, held together by non-covalent interactions. wikipedia.org The design and synthesis of host molecules for the recognition of specific guests is a major area of research. rsc.org Derivatives of 4-phenylazobenzaldehyde have been incorporated into sophisticated host systems to achieve selective binding and controlled release of guest species, driven by the photoisomerization of the azobenzene (B91143) moiety.
Design of Receptors for Specific Chemical Species
The aldehyde functionality of this compound serves as a convenient anchor point for the construction of more complex receptor molecules. By chemically modifying this group, researchers can introduce binding sites tailored for specific chemical species. For instance, the azobenzene unit can be incorporated into macrocyclic structures like calixarenes or cyclodextrins, creating photoresponsive receptors. rsc.org The binding affinity of these receptors can be modulated by light, as the trans-to-cis isomerization of the azobenzene group alters the shape and size of the macrocyclic cavity. This principle has been used to design receptors for metal ions, anions, and small organic molecules. The recognition process often relies on a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. beilstein-journals.orgmdpi.com
Binding Interactions with Macrocyclic and Polymeric Hosts
Derivatives of this compound can also act as guest molecules, binding within the cavities of various macrocyclic and polymeric hosts. wikipedia.org Macrocycles such as cyclodextrins, cucurbiturils, and crown ethers are well-known for their ability to encapsulate guest molecules. wikipedia.orgnih.gov The phenyl and azobenzene groups of the derivative can be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, leading to the formation of stable inclusion complexes. nih.gov The binding is driven by favorable hydrophobic and van der Waals interactions.
Similarly, these derivatives can interact with polymeric hosts. rsc.org The interactions can range from simple surface adsorption to intercalation within the polymer matrix. nih.gov In some cases, specific binding motifs can be engineered into the polymer structure to enhance the affinity and selectivity for the azobenzene guest. These host-guest interactions with polymers can be harnessed for applications such as drug delivery, where the release of the guest molecule can be triggered by an external stimulus like light. nih.gov
Self-Assembly Principles and Controlled Architectures
Self-assembly is the spontaneous organization of individual components into ordered structures, guided by non-covalent interactions. mdpi.com Derivatives of this compound are excellent candidates for self-assembly due to their anisotropic shape and the presence of multiple interaction sites. The resulting supramolecular architectures can range from discrete oligomers to extended polymers and gels. rsc.org
Formation of Supramolecular Polymers and Gels
Supramolecular polymers are chain-like structures held together by reversible, non-covalent bonds. rsc.org The directional nature of interactions like hydrogen bonding and π-π stacking involving the azobenzene units can lead to the formation of one-dimensional supramolecular polymers. rsc.orgresearchgate.net The photoisomerization of the azobenzene group provides a powerful tool to control the polymerization and depolymerization processes. For example, the linear trans isomer might favor the formation of long polymer chains, while the bent cis isomer could disrupt the packing and lead to disassembly.
Under certain conditions, these supramolecular polymers can entangle and form a three-dimensional network, trapping solvent molecules and resulting in the formation of a supramolecular gel. nih.govrsc.org The properties of these gels, such as their viscoelasticity and response to external stimuli, can be tuned by modifying the chemical structure of the this compound derivative. rsc.org The table below provides examples of supramolecular structures formed from azobenzene derivatives and the key interactions involved.
| Supramolecular Structure | Key Intermolecular Interactions | Stimulus for Assembly/Disassembly |
| Supramolecular Polymers | π-π stacking, Hydrogen bonding | Light, Temperature |
| Supramolecular Gels | Entanglement of supramolecular polymers, Solvent trapping | Light, Temperature, Sonication |
| Vesicles | Hydrophobic interactions, Electrostatic interactions | pH, Competitive guest |
This table summarizes the types of supramolecular structures that can be formed from derivatives of this compound and the primary driving forces and stimuli involved in their formation and disruption.
Directed Assembly in Solution and on Surfaces
The self-assembly of this compound derivatives can be directed to create highly ordered structures both in solution and on solid surfaces. d-nb.info In solution, the process can be influenced by factors such as solvent polarity, temperature, and the presence of templates. For instance, the use of a specific solvent might favor the formation of a particular type of aggregate, such as H-aggregates or J-aggregates, which have distinct spectroscopic signatures. rsc.org
On surfaces, the assembly can be controlled by the nature of the substrate and the deposition technique. d-nb.info Techniques like spin-coating, drop-casting, or Langmuir-Blodgett deposition can be used to create thin films of oriented molecules. The interaction with the surface can induce a preferred orientation of the azobenzene units, leading to anisotropic optical and electronic properties. The ability to control the assembly on surfaces is crucial for the development of molecular electronic devices and sensors.
Dynamic Covalent Chemistry in Responsive Supramolecular Systems
Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. nih.govrsc.org It involves the use of reversible covalent reactions, such as the formation of imines, hydrazones, or boronic esters, to create complex molecules and materials under thermodynamic control. nih.govresearchgate.net The aldehyde group of this compound is particularly well-suited for DCC, as it can readily react with amines to form imines (Schiff bases) in a reversible manner.
This reactivity has been exploited to create responsive supramolecular systems. For example, by reacting a this compound derivative with a di- or polyamine, a dynamic combinatorial library of macrocycles and polymers can be generated. The distribution of products in this library can be influenced by the presence of a template or by an external stimulus. The photoisomerization of the azobenzene unit can be used to shift the equilibrium of the dynamic covalent reaction, leading to a change in the composition of the library. rsc.org This approach allows for the creation of adaptive materials that can reconfigure their structure and function in response to light. rsc.org
Integration of this compound into Responsive Materials
The incorporation of this compound and its derivatives into larger material systems has paved the way for a new class of "smart" materials that can respond to external light stimuli. The fundamental principle behind this responsiveness lies in the reversible trans-cis isomerization of the azobenzene moiety upon irradiation with specific wavelengths of light. This molecular-level change can be amplified to induce macroscopic changes in the material's properties.
Fabrication of Photo-Switchable Supramolecular Assemblies
The creation of photo-switchable supramolecular assemblies relies on the integration of this compound derivatives into polymers, gels, and other molecular architectures. The trans isomer of azobenzene is generally more stable and planar, while the cis isomer is bent and less stable. This geometric change, triggered by UV light (for trans-to-cis) and visible light or heat (for cis-to-trans), alters the intermolecular interactions, leading to the assembly and disassembly of supramolecular structures. researchgate.netrsc.org
One common strategy involves the synthesis of polymers with azobenzene units incorporated into the main chain or as side chains. These "azopolymers" can exhibit significant changes in their physical state upon photo-irradiation. For instance, some azopolymers can undergo a reversible solid-to-liquid transition. nih.govnih.gov In the solid state, the trans-azobenzene units allow for orderly packing and strong intermolecular forces. Upon UV irradiation, the formation of the bulky cis isomers disrupts this packing, leading to a more fluid, liquid-like state. nih.govnih.gov This process is reversible with the application of visible light.
Another approach involves the use of this compound derivatives to create photoresponsive hydrogels. These are cross-linked polymer networks that can swell in water. By incorporating azobenzene derivatives, the degree of swelling and the mechanical properties of the hydrogel can be controlled by light. For example, dextran (B179266) nanogels have been created using the hydrophobic interactions between azobenzene side chains as physical crosslinks. rsc.org UV light induces the trans-to-cis isomerization, increasing the polarity of the azobenzene units and weakening the hydrophobic interactions, which in turn leads to the release of encapsulated substances. rsc.org
The table below summarizes key aspects of fabricating photo-switchable assemblies using azobenzene derivatives.
| Fabrication Strategy | Material Type | Mechanism of Switching | Resulting Property Change |
| Polymer Incorporation | Azopolymers | Reversible trans-cis isomerization disrupts polymer chain packing. nih.govnih.gov | Solid-to-liquid phase transition, changes in viscosity. nih.gov |
| Hydrogel Crosslinking | Photoresponsive Hydrogels | Light-induced changes in intermolecular forces (e.g., hydrophobic interactions) alter the crosslinking density. rsc.org | Controlled swelling/deswelling, tunable mechanical properties, and release of encapsulated molecules. rsc.org |
| Molecular Glass Mixtures | Amorphous Molecular Materials | Photo-isomerization within a glassy matrix induces internal stress and material flow. | Macroscopic shape changes and particle elongation. |
Light-Controlled Material Properties (e.g., Shape, Wettability)
The photo-isomerization of this compound derivatives within a material can be harnessed to control a range of macroscopic properties, most notably shape and surface wettability.
Shape Change:
The molecular motion of azobenzene isomerization can be translated into macroscopic deformation of the material. This has been demonstrated in azopolymer films and particles. When a film or particle containing aligned azobenzene chromophores is irradiated with polarized light, the isomerization cycles induce a directional internal stress, leading to expansion or contraction along a specific axis. This can cause the material to bend, twist, or, in the case of amorphous molecular glass particles containing an azobenzene derivative like 4-[bis(4-methylphenyl)amino]azobenzene, elongate into string-like structures. The extent of this photomechanical elongation can be influenced by the material's glass transition temperature (Tg) and the efficiency of the photochromic reaction.
Recent research has shown that high-molecular-weight azopolymers can form robust, freestanding films that act as photoactuators. nih.gov These films can be reshaped and exhibit reversible bending motions upon exposure to UV and visible light, making them promising for applications such as artificial muscles and soft robotics. nih.govnih.gov
Wettability:
The surface properties of a material can also be dynamically altered with light. By grafting a layer of polymers containing this compound derivatives onto a surface, its wettability—the ability of a liquid to maintain contact with a solid surface—can be switched. The trans isomer of azobenzene is less polar than the cis isomer. When a surface is functionalized with azobenzene-containing polymers, the surface energy and, consequently, the water contact angle can be modified by light.
Irradiation with UV light converts the surface-grafted azobenzene units to their more polar cis form. This increase in surface polarity leads to a decrease in the water contact angle, making the surface more hydrophilic (water-attracting). Conversely, exposure to visible light reverts the azobenzene to its less polar trans state, increasing the contact angle and rendering the surface more hydrophobic (water-repelling). This reversible switching of wettability has been demonstrated on various substrates, including polymer films and electrospun mats.
The table below details the light-controlled changes in material properties.
| Property | Stimulus | Molecular Change | Macroscopic Effect |
| Shape | Polarized UV/Visible Light | Directional trans-cis-trans isomerization cycles of azobenzene units. | Anisotropic deformation (bending, elongation) of the material. nih.gov |
| Wettability | UV Light | Trans-to-cis isomerization, increasing surface polarity. | Decrease in water contact angle; surface becomes more hydrophilic. |
| Wettability | Visible Light/Heat | Cis-to-trans isomerization, decreasing surface polarity. | Increase in water contact angle; surface becomes more hydrophobic. |
The ability to remotely and precisely control the physical properties of materials using light opens up a vast range of potential applications, from drug delivery and microfluidics to reconfigurable optics and smart adhesives. rsc.org
Computational and Theoretical Studies of 4 Phenylazobenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic properties of a molecule, such as its orbital energies, charge distribution, and reactivity. These methods solve approximations of the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is often employed to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These calculations are crucial for understanding a molecule's kinetic stability, chemical reactivity, and where electrophilic or nucleophilic attacks might occur. acs.orgnih.gov
A comprehensive DFT investigation dedicated to 4-phenylazobenzaldehyde is not available in the surveyed literature. Such a study would typically involve geometry optimization using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the molecule's most stable conformation. acs.org Following optimization, analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the energy gap, a key indicator of chemical reactivity. nih.gov The molecular electrostatic potential map would further identify the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule.
Ab Initio and Semi-Empirical Methods
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data to parameterize the calculations. They offer high accuracy but are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster and suitable for larger molecules.
Specific ab initio or semi-empirical studies focused solely on this compound have not been identified in the literature. An ab initio study, using methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), would provide a rigorous analysis of the molecule's electronic structure. Semi-empirical methods like AM1 or PM3 could be employed for a faster, though less precise, estimation of properties such as heats of formation and molecular geometries.
Relativistic Quantum Chemistry Approaches
Relativistic effects become important for molecules containing heavy elements, where the velocity of core electrons is a significant fraction of the speed of light. For an organic molecule like this compound, which consists of light elements (carbon, hydrogen, nitrogen, oxygen), relativistic effects are generally considered negligible. Consequently, the application of relativistic quantum chemistry approaches is not standard practice for this type of compound, and no such studies were found.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This approach is invaluable for understanding the conformational dynamics and stability of a molecule.
While no specific MD simulations for this compound were found, a related computational technique, molecular docking, has been used in studies involving this compound as a synthetic precursor. acs.org Molecular docking predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. In a study on photohormones for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), derivatives were synthesized starting from this compound. Molecular docking was employed to assess the binding potential of these derivatives to the PPARγ ligand-binding domain, guiding the design of the photoswitchable molecules. acs.org These calculations were performed using the Molecular Operating Environment (MOE) software with the Amber10:EHT force field. This application underscores how computational methods are used to understand the conformational and interactional possibilities of molecules derived from this compound.
Table 1: Computational Methods Used in the Study of this compound Derivatives
| Computational Technique | Software/Force Field | Purpose of Calculation | Receptor Target | Reference |
|---|---|---|---|---|
| Molecular Docking | MOE / Amber10:EHT | Assess binding potential; Guide molecular design | PPARγ | , acs.org |
Theoretical Spectroscopy and Spectral Feature Prediction
Computational methods can predict various types of spectra, providing a powerful complement to experimental characterization. By calculating vibrational frequencies or nuclear magnetic shieldings, theoretical spectroscopy aids in the assignment of experimental data.
Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant area of theoretical chemistry, often utilizing DFT calculations with methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing predicted spectra for candidate structures with experimental data is a common strategy for structure elucidation.
No studies presenting theoretical predictions of the NMR chemical shifts for this compound were found. However, the synthesis of AzoMDG548, a derivative created via a Knoevenagel condensation of this compound and thiobarbituric acid, includes detailed experimental ¹H NMR data. acs.org This experimental spectrum serves as the benchmark that any future theoretical prediction would need to match. The reported chemical shifts for this direct derivative highlight the specific proton environments that a computational model would need to accurately reproduce.
Table 2: Experimental ¹H NMR Data for AzoMDG548, a Derivative of this compound Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 12.51 | s | 1H | NH (Thiobarbituric acid) | acs.org |
| 12.40 | s | 1H | NH (Thiobarbituric acid) | acs.org |
| 8.35 | s | 1H | =CH (Vinyl) | acs.org |
| 8.30 | s | 1H | Aromatic | acs.org |
| 8.28 | s | 1H | Aromatic | acs.org |
| 7.95–7.93 | m | 4H | Aromatic | acs.org |
| 7.64–7.62 | m | 3H | Aromatic | acs.org |
Simulation of Vibrational and Electronic Spectra
The simulation of vibrational and electronic spectra provides a theoretical fingerprint of a molecule, allowing for the interpretation of experimental data and the assignment of spectral features to specific molecular motions and electronic transitions.
Vibrational Spectra Simulation
Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.
A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). Due to the inherent approximations in the theoretical models and the neglect of anharmonicity, the calculated vibrational frequencies are often systematically overestimated. To improve the agreement with experimental data, a scaling factor is typically applied. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.967 is often used for fundamental vibrational frequencies.
For a molecule like this compound, the vibrational modes can be assigned to specific functional groups. Key vibrational modes of interest would include the N=N stretching of the azo group, the C=O stretching of the aldehyde group, and various vibrations associated with the phenyl rings.
Table 1: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled) |
| C-H stretching (aromatic) | 3100-3200 | 2997-3094 |
| C=O stretching (aldehyde) | ~1750 | ~1692 |
| C=C stretching (aromatic) | 1600-1650 | 1547-1596 |
| N=N stretching | ~1450 | ~1402 |
| C-N stretching | ~1150 | ~1112 |
| Phenyl ring modes | 1000-1300 | 967-1257 |
Note: This table presents representative values based on typical calculations for similar aromatic azo compounds. Actual calculated values may vary based on the specific computational methodology.
Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating electronic absorption spectra (UV-Vis) of organic molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
The choice of functional is crucial for accurate predictions, especially for molecules with charge-transfer characteristics. Functionals such as CAM-B3LYP are often preferred for their better performance in describing long-range corrected excitations. The solvent environment can also significantly influence the electronic spectra, and implicit solvent models like the Polarizable Continuum Model (PCM) are commonly used to account for these effects.
For this compound, the electronic spectrum is expected to be dominated by π → π* and n → π* transitions associated with the azobenzene (B91143) and benzaldehyde (B42025) chromophores. The intense π → π* transition is typically observed in the UV region, while the weaker n → π* transition of the azo group appears at longer wavelengths in the visible region.
Table 2: Representative Calculated Electronic Transitions for this compound using TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~450 | ~0.01 | n → π* (azo) |
| S₀ → S₂ | ~320 | ~0.85 | π → π* (azobenzene) |
| S₀ → S₃ | ~280 | ~0.30 | π → π* (benzaldehyde) |
Note: This table provides illustrative data based on typical TD-DFT calculations for azobenzene derivatives. The exact values depend on the chosen functional, basis set, and solvent model.
Structure-Reactivity and Structure-Function Relationship Predictions
Computational chemistry offers powerful tools to predict how the structure of this compound relates to its chemical reactivity and potential functions. These predictions are invaluable for understanding its behavior and for designing new molecules with desired properties.
Computational Modeling of Molecular Interactions
The way this compound interacts with other molecules is governed by its electronic structure. Molecular Electrostatic Potential (MEP) maps are a key tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).
For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the azo group, making them susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory provides another lens to understand reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and distribution of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 3: Representative Frontier Molecular Orbital Properties for this compound
| Parameter | Representative Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 | Chemical reactivity and stability |
Note: These values are illustrative and depend on the level of theory used for the calculation.
Prediction of Chemical Transformation Pathways
Computational methods can be used to explore the potential energy surfaces of chemical reactions involving this compound, allowing for the prediction of reaction mechanisms and the identification of transition states and intermediates. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.
For example, the reduction of the aldehyde group or the azo group could be modeled to understand the regioselectivity of the reaction with a reducing agent. Similarly, the mechanism of its synthesis, such as the Mills reaction, could be computationally investigated to understand the factors controlling the reaction's efficiency and outcome.
These computational explorations provide a detailed, atomistic view of chemical transformations that can be difficult to obtain through experimental means alone. They can guide the design of new synthetic routes and help in understanding the stability and degradation pathways of the molecule.
Applications of 4 Phenylazobenzaldehyde in Advanced Materials Science
Integration into Metal-Organic Frameworks (MOFs) for Functional Materials
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of photoresponsive molecules like 4-Phenylazobenzaldehyde as ligands can impart light-sensitive properties to the resulting MOFs, opening up possibilities for creating dynamic and functional materials.
The aldehyde functionality of this compound can be chemically modified, for instance, through conversion to a carboxylate group, to make it a suitable linker for MOF synthesis. The azobenzene (B91143) core of the molecule is the key to its photo-responsiveness. This part of the ligand can undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. The trans isomer is generally more stable and has a linear shape, while the cis isomer is bent. This change in molecular geometry at the ligand level can induce structural changes in the entire MOF framework.
The design of photoactive MOFs using ligands derived from this compound would involve synthesizing dicarboxylic or other multidentate linkers that incorporate the phenylazo-phenyl structure. The length and connectivity of these linkers are crucial in determining the topology and pore environment of the resulting MOF.
Table 1: Potential Ligands Derived from this compound for Photoactive MOFs
| Ligand Name | Chemical Structure | Potential MOF Application |
| 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | CHO-Ph-Ph-COOH | Linker for photo-switchable MOFs |
| 4-(phenylazo)isophthalic acid | HOOC-Ph(N=N-Ph)-COOH | Building block for photochromic MOFs |
| 2,5-bis(phenylazo)terephthalic acid | (Ph-N=N)₂-Ph(COOH)₂ | Ligand for light-controlled gas sorption |
Note: This table presents hypothetical ligand designs based on the this compound scaffold for the creation of photoactive MOFs, as direct synthesis with this compound as a primary ligand is not widely documented.
The photo-isomerization of the azobenzene units within a MOF can lead to a variety of changes in the material's properties. The structural transformation from a linear trans to a bent cis form can alter the pore size and shape of the MOF. This "breathing" effect can be harnessed for applications such as light-controlled gas storage and separation. For instance, a MOF could be designed to selectively adsorb a specific gas in its trans state and release it upon photo-isomerization to the cis state.
Development of Photoresponsive Polymeric Materials
The incorporation of this compound into polymer chains allows for the creation of materials that can change their shape, and other properties in response to light. The aldehyde group can be utilized in various polymerization reactions to either form the polymer backbone or to be attached as a side chain.
Polymers containing the this compound moiety can be designed to be "light-addressable," meaning their properties can be precisely controlled in space and time using light. The reversible trans-cis isomerization of the azobenzene unit is the fundamental mechanism behind this functionality. When a thin film of such a polymer is exposed to polarized light, the azobenzene groups tend to align themselves perpendicular to the direction of polarization, leading to the induction of birefringence. This phenomenon can be used for applications in reversible optical data storage.
Table 2: Research Findings on Azo-Containing Polymers
| Polymer System | Stimulus | Observed Effect | Potential Application |
| Poly(disperse orange 3) | Polarized Laser | Photoinduced Birefringence | Reversible Optical Storage |
| Azobenzene-functionalized liquid crystal polymer networks | UV/Visible Light | Macroscopic Shape Change | Photo-actuators |
| Cross-linked liquid crystalline polymers with azobenzene | UV Light | Surface Topography Change | Tunable Wettability |
Note: This table summarizes general findings for azo-containing polymers, as specific data for polymers derived solely from this compound is limited.
The change in shape of the azobenzene unit upon photo-isomerization can be amplified to generate macroscopic mechanical motion in a polymer material. This makes azo-polymers excellent candidates for the development of light-driven actuators and soft robotics. When a film of an azobenzene-containing polymer is irradiated, the collective isomerization of the azo units can cause the film to bend, contract, or expand. This light-induced deformation can be harnessed to create soft grippers, artificial muscles, and other components for soft robotic systems. The direction and magnitude of the motion can often be controlled by the intensity, wavelength, and polarization of the incident light.
The aldehyde group of this compound provides a reactive handle to incorporate these photo-mechanical properties into a wide range of polymer architectures, including elastomers and hydrogels, which are commonly used in soft robotics.
Components in Sensing and Detection Systems
The this compound molecule can also be utilized as a core component in the design of chemical sensors. The principle behind its use in sensing is that the interaction of an analyte with the sensor molecule leads to a detectable change in its optical properties, such as color or fluorescence.
The aldehyde group can be functionalized with various recognition units to create chemosensors that are selective for specific analytes. The azobenzene part of the molecule acts as a chromophore, and its electronic properties can be sensitive to changes in its chemical environment. For example, the binding of a metal ion to a chelating group attached to the this compound scaffold could alter the electron density of the azobenzene system, resulting in a color change (colorimetric sensor) or a change in fluorescence intensity ("turn-on" or "turn-off" fluorescent sensor).
Table 3: Potential Sensing Applications of this compound Derivatives
| Analyte | Sensing Mechanism | Expected Signal |
| Metal Ions (e.g., Cu²⁺, Hg²⁺) | Chelation-induced change in electronic structure | Colorimetric or Fluorometric response |
| Anions (e.g., CN⁻, F⁻) | Nucleophilic addition to the aldehyde or H-bonding | Change in absorption or emission spectra |
| Amines and Hydrazines | Formation of Schiff base | New absorption band (color change) |
Note: This table outlines potential sensing applications based on the functional groups of this compound. Specific sensor performance would depend on the design of the derivative.
Advanced Composites and Hybrid Materials
A comprehensive search of scientific literature and research databases did not yield specific studies or detailed research findings on the application of this compound within advanced composites and hybrid materials. While the broader class of azobenzene-containing compounds is extensively studied for the development of photoresponsive polymers and materials, information detailing the integration and performance of this compound in composites or hybrid systems is not presently available in the reviewed sources.
Therefore, data on its role in enhancing the properties of composite materials, specific research findings, and illustrative data tables on its performance in such applications cannot be provided. The scientific community's exploration into this specific aldehyde's utility in materials science, particularly in the realm of advanced composites, appears to be a nascent or yet-to-be-documented area of research.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The traditional trial-and-error approach to chemical synthesis and material design is gradually being augmented and, in some cases, replaced by artificial intelligence (AI) and machine learning (ML) methodologies. rsc.org This shift is particularly impactful in the realm of azobenzene (B91143) chemistry, where predicting the nuanced photophysical and chemical properties of derivatives can be exceptionally complex.
Researchers are now employing AI and ML to accelerate the discovery and optimization of azobenzene-based molecules for specific applications. acs.org For instance, machine learning potentials trained on quantum chemistry data are being developed to rapidly predict the thermal half-lives of the cis isomer of azobenzene derivatives. acs.org This is a critical parameter for applications like photopharmacology and molecular solar thermal (MOST) systems, as it dictates the duration of the light-induced effect. acs.org These computational tools can screen vast virtual libraries of compounds, narrowing the field of promising candidates for synthesis and experimental validation. acs.org
| Application Area | AI/ML Technique | Objective | Reference |
| Photopharmacology | Machine Learning Potential | Predict thermal half-lives of cis-isomers to control drug action duration. | acs.org |
| Molecular Solar Thermal (MOST) Systems | Machine Learning in Molecular Design | Optimize phase-change azobenzene (PC-Azo) derivatives for enhanced energy storage density. | rsc.org |
| Chemical Sensing | Spiking Neural Networks | Automate and optimize the design of chemical probes for detecting specific analytes. | uchicago.edu |
| General Property Prediction | ML-based Computational Workflow | Rapidly predict quantum yields and absorption wavelengths of new azobenzene derivatives. | acs.org |
Exploration of Novel Synthetic Methodologies
While classical synthetic routes to azobenzenes are well-established, the demand for highly pure, functionalized derivatives for advanced applications is driving the exploration of novel synthetic methodologies. A significant emerging trend is the adoption of continuous flow synthesis. chemrxiv.org This technique offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, higher yields, and greater scalability. chemrxiv.org
The synthesis of azobenzene derivatives in a continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and pure product. chemrxiv.org This is particularly important for producing materials for electronic or biomedical applications where impurities can be detrimental. Furthermore, the isomerization process itself can be conveniently managed in a continuous flow system, facilitating the handling and analysis of the different isomers. chemrxiv.org As researchers design more complex azobenzene systems, the efficiency and control offered by flow chemistry will become increasingly vital.
Development of Multifunctional Azobenzene-Based Systems
The inherent photoswitchable nature of the azobenzene unit makes it an ideal component for creating multifunctional materials and systems that can respond to multiple stimuli or perform several tasks. nih.govresearchgate.net Research is moving beyond single-function molecules to complex, integrated systems where the azobenzene moiety acts as a dynamic controller.
In the biomedical field, azobenzenes are being engineered into sophisticated drug delivery systems and prodrugs. nih.gov These smart therapies can be designed to release a therapeutic cargo in response to a specific light wavelength at a targeted pathological site. nih.gov Moreover, since azobenzene is a substrate for azoreductase enzymes that are often overexpressed in hypoxic environments like solid tumors, these systems can offer dual-stimuli responsiveness to both light and the local microenvironment. nih.gov
In environmental science, multifunctional azobenzene-based polymeric adsorbents are being developed for water remediation. researchgate.net These materials can be designed to simultaneously remove different classes of pollutants, such as carcinogenic polycyclic aromatic hydrocarbons (PAHs) and anionic dyes, through a combination of interactions including π–π stacking, hydrophobic effects, and electrostatic forces. researchgate.net The reversible nature of the interactions allows for the adsorbent to be recycled, making it a sustainable solution. researchgate.net Other emerging applications include their use in chemical sensing, photoswitchable organic transistors, and controlling cell signaling pathways in photobiology. researchgate.net
| System Type | Core Functionality | Application | Key Features | Reference |
| Smart Drug Delivery | Light- and Enzyme-Triggered Release | Cancer Therapy | Site-specific drug release, photoswitchable prodrugs. | nih.gov |
| Polymeric Adsorbent | Pollutant Removal | Water Remediation | Simultaneous removal of PAHs and dyes, recyclable. | researchgate.net |
| Organic Transistors | Photoswitchable Electronics | Molecular Electronics | Photocontrol of electronic properties. | researchgate.net |
| Photopharmacology | Optical Control of Receptors | Neuroscience | Reversible control of ion channels and receptors with light. | nih.gov |
Theoretical Advancements in Predicting Complex Azo-Chemistry Phenomena
A deeper theoretical understanding of the photochemical processes governing azobenzene isomerization is crucial for the rational design of next-generation photoswitches. nih.gov Advanced computational chemistry is providing unprecedented insights into these complex phenomena, moving beyond simple models to predict the behavior of intricate, multi-state systems. nih.gov
Researchers are developing comprehensive computational protocols to understand and predict the factors that govern the photoactivated isomerization processes in molecules containing multiple azobenzene units, such as azobenzene dimers. nih.gov These studies use high-level quantum chemical calculations to map out the potential energy surfaces of the different isomeric states (e.g., trans,trans; trans,cis; cis,cis). nih.gov This allows for a full characterization of the absorption spectra and the photochemical pathways, enabling the in silico design of new multi-state photoswitches where all isomers can be selectively interconverted using specific light sequences. nih.gov
These theoretical advancements, often coupled with machine learning, provide a powerful toolkit for designing molecules with precisely tailored properties, such as specific absorption wavelengths and the thermal stability of the metastable cis state. acs.orgnih.gov This predictive power minimizes the need for extensive experimental screening and accelerates the development of azobenzene-based materials for a wide range of applications. acs.org
Q & A
Basic Questions
Q. What are the key synthetic routes for 4-Phenylazobenzaldehyde, and how can reaction conditions be optimized for yield?
- Synthesis Routes : Common methods include coupling diazonium salts with benzaldehyde derivatives or introducing the azo group via hydrazine intermediates. For example, phenylhydrazine can react with aldehyde precursors under acidic conditions to form hydrazones, which are oxidized to azo compounds .
- Optimization Strategies : Solvent polarity (e.g., ethanol vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants (e.g., excess diazonium salt) significantly impact yields. Catalysts like AlCl₃ may enhance electrophilic substitution efficiency .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Techniques :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group (λₐₐ ~300–500 nm). Solvent polarity shifts absorption maxima due to solvatochromism.
- ¹H/¹³C NMR : Aldehyde protons appear at δ ~9.8–10.2 ppm, while aromatic protons split into distinct patterns due to the azo group’s electron-withdrawing effects.
- FT-IR : Strong C=O stretch (~1700 cm⁻¹) and N=N stretch (~1400–1600 cm⁻¹) confirm functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts.
- Waste Disposal : Collect azo-containing waste separately for incineration or specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects influence the photoisomerization kinetics of this compound in different solvent environments?
- Methodology : Use time-resolved UV-Vis spectroscopy to monitor trans→cis isomerization rates. Polar solvents (e.g., water) stabilize the cis isomer via hydrogen bonding, slowing relaxation kinetics. Computational studies (e.g., DFT) can model substituent effects on activation energy barriers .
Q. What strategies resolve contradictions in reported thermodynamic stability data of this compound isomers?
- Approach : Perform meta-analysis of published DSC/TGA data, accounting for experimental variables (heating rate, sample purity). Cross-validate with computational thermodynamics (e.g., Gaussian software) to reconcile discrepancies. Systematic reviews should adhere to PRISMA guidelines for transparency .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Tools : Molecular dynamics simulations (e.g., GROMACS) model solvent interactions, while DFT (e.g., B3LYP/6-31G*) predicts reaction pathways for azo group reduction or electrophilic substitution. Validate predictions with experimental kinetic studies (e.g., monitoring by HPLC) .
Methodological Notes
- Literature Review : Prioritize databases like SciFinder, Reaxys, and Web of Science for comprehensive coverage of synthetic and mechanistic studies. Avoid overreliance on Google Scholar due to its inconsistent recall and precision .
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) rigorously, as azo compounds are photosensitive. Use internal standards (e.g., anthracene) for spectroscopic quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
